![molecular formula C32H31N5O4 B6291158 Fmoc-b-azido-a-Me-Ala-OH · BHA CAS No. 1926163-90-7](/img/structure/B6291158.png)
Fmoc-b-azido-a-Me-Ala-OH · BHA
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Overview
Description
Synthesis Analysis
“Fmoc-b-azido-a-Me-Ala-OH · BHA” is a general N-terminal protected reagent used in the solid phase peptide synthesis . The azido group allows it to undergo copper-mediated click chemistry reactions . It can be used in the synthesis of α-N-acetylgalactosamine (α-GalNAc) linked antifreeze glycopeptides (AFGPs) .Molecular Structure Analysis
The empirical formula of “this compound” is C32H31N5O4 . The molecular weight is 549.63 g/mol .Chemical Reactions Analysis
“this compound” can undergo copper-mediated click chemistry reactions due to its azido group . This property makes it a valuable reagent in the synthesis of complex molecules.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 549.63 g/mol . The compound should be stored at temperatures below -15°C .Scientific Research Applications
Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA is used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, peptides, and other biomolecules. It has also been used in drug discovery and development, as well as in the study of enzyme kinetics and the development of new drugs. In addition, it has been used in the study of cell signaling pathways and the development of new therapeutic agents.
Mechanism of Action
Target of Action
It’s known that the fmoc group is frequently used as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Pharmacokinetics
It’s known that the compound is soluble in dmso , which could potentially influence its bioavailability.
Action Environment
The compound “Fmoc-beta-azido-aib-oh bha oh” is recommended to be stored at temperatures below -15°C . This suggests that the compound’s action, efficacy, and stability could be influenced by temperature and other environmental factors.
Advantages and Limitations for Lab Experiments
The use of Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible building block for peptide synthesis. It is also relatively stable, allowing for longer reaction times and higher yields. However, it has some limitations, such as the need for a specialized reagent and the potential for side reactions.
Future Directions
The use of Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA in scientific research is likely to continue to grow. Possible future directions include the development of new peptide-based drugs and therapeutic agents, as well as the study of the structure and function of proteins and other biomolecules. In addition, it could be used in the development of new diagnostic tools and the study of enzyme kinetics and drug metabolism. Finally, it could be used in the study of cell signaling pathways and the development of new therapeutic strategies.
Synthesis Methods
Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA is synthesized by a process known as solid-phase peptide synthesis (SPPS). This involves the attachment of a protected amino acid to a resin bead, followed by the addition of a reagent to remove the protecting group and form a peptide bond. In the case of this compound-a-Me-Ala-OH · BHA, the protected amino acid is this compound-a-Me-Ala-OH, and the reagent is BHA. This process is repeated until the desired peptide is formed.
properties
IUPAC Name |
(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFFMAXTTQMCNP-FYZYNONXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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